N-methyl-N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide
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Overview
Description
N-methyl-N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide is a complex organic compound that features a benzimidazole core, a morpholine ring, and a furan carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzimidazole core is replaced by a morpholine moiety.
Attachment of the Furan Carboxamide Group: This step involves the coupling of the benzimidazole-morpholine intermediate with furan-2-carboxylic acid or its activated derivative, such as an acid chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzimidazole or furan rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
N-methyl-N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-methyl-N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core may bind to the active site of an enzyme, inhibiting its activity, while the morpholine and furan groups may enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan carboxamide group but has an indole core instead of a benzimidazole core.
N-methyl-1-[5-(morpholin-4-ylmethyl)furan-2-yl]methylamine: This compound features a morpholine and furan group but lacks the benzimidazole core.
Uniqueness
N-methyl-N-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide is unique due to its combination of a benzimidazole core, morpholine ring, and furan carboxamide group. This unique structure may confer distinct biological activities and binding properties compared to similar compounds.
Properties
Molecular Formula |
C20H22N4O4 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-methyl-N-[[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H22N4O4/c1-22(20(26)17-7-4-10-28-17)13-18-21-15-5-2-3-6-16(15)24(18)14-19(25)23-8-11-27-12-9-23/h2-7,10H,8-9,11-14H2,1H3 |
InChI Key |
UGMOJNRPQKNCMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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